![molecular formula C16H15FN4O B12604534 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-26-4](/img/structure/B12604534.png)
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-D]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a pyrido[3,2-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,2-D]pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the propoxy group may influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl phenol: Inhibits Aurora kinase A and has anticancer activity.
Pyrrolo[2,3-d]pyrimidines: Exhibits better anti-inflammatory activity compared to other pyrimidine derivatives.
Uniqueness
6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding interactions with molecular targets, while the propoxy group influences its pharmacokinetic properties.
Properties
CAS No. |
897362-26-4 |
|---|---|
Molecular Formula |
C16H15FN4O |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H15FN4O/c1-2-9-22-15-14-13(20-16(18)21-15)8-7-12(19-14)10-5-3-4-6-11(10)17/h3-8H,2,9H2,1H3,(H2,18,20,21) |
InChI Key |
SZXCVBVBJLNNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


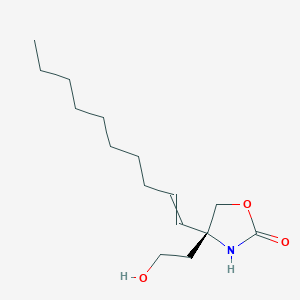
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
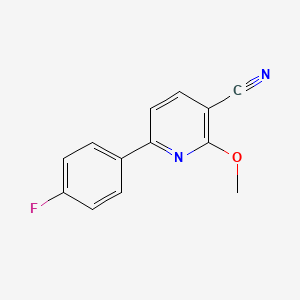
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

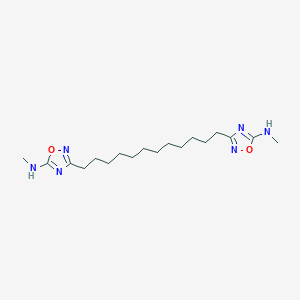
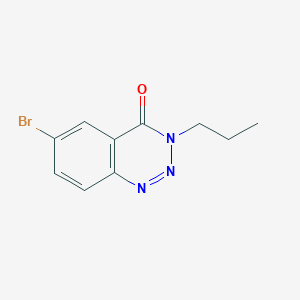
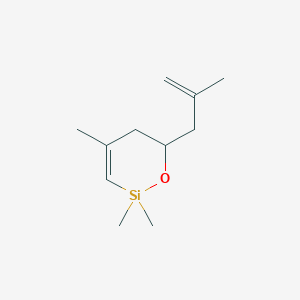
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
